molecular formula C28H18O4 B14264016 Dinaphthalen-1-yl benzene-1,2-dicarboxylate CAS No. 138250-88-1

Dinaphthalen-1-yl benzene-1,2-dicarboxylate

Cat. No.: B14264016
CAS No.: 138250-88-1
M. Wt: 418.4 g/mol
InChI Key: MDBFDMLYPMZKPP-UHFFFAOYSA-N
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Description

. This compound is a type of phthalate ester, which is commonly used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dinaphthalen-1-yl benzene-1,2-dicarboxylate typically involves the esterification of phthalic anhydride with naphthalen-1-ol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions. The reaction can be represented as follows:

Phthalic anhydride+2Naphthalen-1-olDinaphthalen-1-yl benzene-1,2-dicarboxylate+Water\text{Phthalic anhydride} + 2 \text{Naphthalen-1-ol} \rightarrow \text{this compound} + \text{Water} Phthalic anhydride+2Naphthalen-1-ol→Dinaphthalen-1-yl benzene-1,2-dicarboxylate+Water

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, often involving the use of high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

Dinaphthalen-1-yl benzene-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form phthalic acid and naphthalene derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Phthalic acid and naphthalene derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phthalates and naphthalene derivatives.

Scientific Research Applications

Dinaphthalen-1-yl benzene-1,2-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a plasticizer in polymer chemistry to enhance the flexibility and durability of plastics.

    Biology: Studied for its potential effects on biological systems, including its role as an endocrine disruptor.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Utilized in the production of flexible PVC, adhesives, and coatings.

Mechanism of Action

The mechanism of action of Dinaphthalen-1-yl benzene-1,2-dicarboxylate involves its interaction with various molecular targets and pathways:

    Endocrine Disruption: It can mimic or interfere with the action of hormones, particularly estrogen, leading to potential reproductive and developmental effects.

    Molecular Targets: Binds to estrogen receptors and other hormone receptors, altering their normal function.

    Pathways Involved: Affects signaling pathways related to hormone regulation and metabolism.

Comparison with Similar Compounds

Dinaphthalen-1-yl benzene-1,2-dicarboxylate can be compared with other phthalate esters:

These comparisons highlight the uniqueness of this compound in terms of its specific structure and applications.

Properties

CAS No.

138250-88-1

Molecular Formula

C28H18O4

Molecular Weight

418.4 g/mol

IUPAC Name

dinaphthalen-1-yl benzene-1,2-dicarboxylate

InChI

InChI=1S/C28H18O4/c29-27(31-25-17-7-11-19-9-1-3-13-21(19)25)23-15-5-6-16-24(23)28(30)32-26-18-8-12-20-10-2-4-14-22(20)26/h1-18H

InChI Key

MDBFDMLYPMZKPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OC(=O)C3=CC=CC=C3C(=O)OC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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